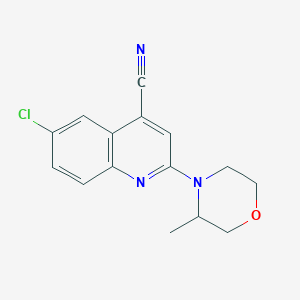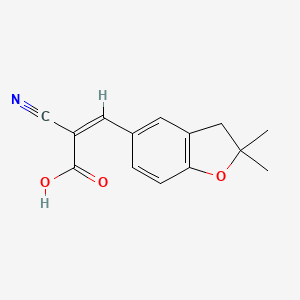![molecular formula C13H15N7 B7553837 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as PTZ-IP and belongs to the class of imidazole-based compounds.
Wirkmechanismus
The mechanism of action of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the inflammatory and cancerous processes. It has also been found to modulate certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which may explain its anti-inflammatory properties. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may explain its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine in lab experiments is its high potency and specificity. It has also been found to have a good safety profile, with no significant toxicity reported in animal studies. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine. One of the most promising directions is the development of new derivatives of this compound with improved potency and specificity. Another direction is the investigation of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis process.
Synthesemethoden
The synthesis of 2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-chloro-3-cyanopyridine and 1-propyl-1H-tetrazole-5-thiol. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[1-[(1-propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7/c1-2-8-20-12(16-17-18-20)10-19-9-7-15-13(19)11-5-3-4-6-14-11/h3-7,9H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEURUXUJMLXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(dimethylamino)-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7553755.png)
![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)

![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)